molecular formula C22H20N2O2 B11984031 2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide CAS No. 303088-39-3

2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11984031
CAS No.: 303088-39-3
M. Wt: 344.4 g/mol
InChI Key: KUBOAHJQZZVRQK-HZHRSRAPSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl group, an acetohydrazide moiety, and a methylphenylmethylidene group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Biphenyl-4-yloxyacetohydrazide: This step involves the reaction of biphenyl-4-ol with chloroacetyl chloride to form biphenyl-4-yloxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield biphenyl-4-yloxyacetohydrazide.

    Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then subjected to a condensation reaction with 4-methylbenzaldehyde under acidic conditions to form the final product, 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyl and acetohydrazide groups.

    Reduction: Reduced forms of the hydrazide and methylphenylmethylidene groups.

    Substitution: Substituted hydrazide derivatives.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yloxy)acetohydrazide: Lacks the methylphenylmethylidene group, making it less complex.

    2-(quinolin-4-yloxy)acetohydrazide: Contains a quinoline group instead of a biphenyl group, leading to different chemical properties.

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its combination of biphenyl, acetohydrazide, and methylphenylmethylidene groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

303088-39-3

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C22H20N2O2/c1-17-7-9-18(10-8-17)15-23-24-22(25)16-26-21-13-11-20(12-14-21)19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,24,25)/b23-15+

InChI Key

KUBOAHJQZZVRQK-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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